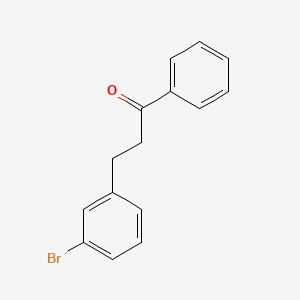

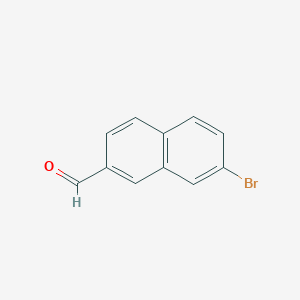

3-(3-Bromophenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)propiophenone is a brominated phenylpropiophenone compound. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior and synthesis of related bromophenol and bromophenyl compounds, which can be used to infer some aspects of 3-(3-Bromophenyl)propiophenone's chemistry.

Synthesis Analysis

The synthesis of bromophenyl compounds often involves palladium-catalyzed reactions, as seen in the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene . Similarly, the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene through Suzuki coupling reactions indicates that palladium-catalyzed cross-coupling reactions are a common method for synthesizing bromophenyl derivatives . These methods could potentially be adapted for the synthesis of 3-(3-Bromophenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of bromophenyl derivatives can be elucidated using spectroscopic methods such as NMR and IR, as well as single-crystal X-ray structure analysis . The presence of bromine atoms in the structure can influence the electronic properties of the molecule, as seen in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . These techniques could be applied to determine the molecular structure of 3-(3-Bromophenyl)propiophenone.

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions. For instance, the reaction of bromophenol derivatives with different reagents can lead to the formation of new compounds, such as indene derivatives . The presence of the bromine atom can also facilitate further functionalization through nucleophilic substitution reactions, as bromine is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can be diverse. For example, the electrochromic behavior of poly(3,5-bis(4-bromophenyl)dithieno[3,2-b;2',3'-d]thiophene) indicates that bromophenyl derivatives can have interesting optical properties . Theoretical calculations, such as DFT simulations, can provide insights into the electronic properties, such as HOMO-LUMO energies, which are crucial for understanding the reactivity and stability of the compound . These analyses can be used to predict the properties of 3-(3-Bromophenyl)propiophenone.

Scientific Research Applications

Anticancer Potential

Bromophenols, including derivatives like 3-(3-Bromophenyl)propiophenone, have shown significant anticancer activities. For instance, a novel bromophenol derivative, BOS-102, demonstrated potent anticancer effects against human lung cancer cell lines. It induced cell cycle arrest and apoptosis in A549 lung cancer cells through mechanisms involving ROS-mediated PI3K/Akt and the MAPK signaling pathway. This highlights the potential of such compounds in developing new anticancer drugs (Guo et al., 2018).

Electrochromic Properties

Compounds structurally related to 3-(3-Bromophenyl)propiophenone, such as 3,5-bis(4-bromophenyl)dithieno[3,2-b;2',3'-d]thiophene, have been explored for their electrochromic behavior. These materials are promising for applications in electrochromic devices due to their ability to change color upon electrical stimulation, demonstrating potential in smart window technologies and low-power display systems (Osken et al., 2011).

DNA Binding and Antioxidant Activity

The synthesis and evaluation of new chalcones related to 3-(3-Bromophenyl)propiophenone have shown these compounds to interact with DNA, exhibit urease inhibition, and possess antioxidant properties. Such multifunctional activities suggest their potential in pharmacological and biochemical research, contributing insights into drug discovery and therapeutic applications (Rasool et al., 2021).

Antibacterial Activity

Bromophenol derivatives, similar to 3-(3-Bromophenyl)propiophenone, extracted from marine red algae have exhibited antibacterial properties. These compounds have shown moderate to strong activity against a variety of bacterial strains, underscoring their potential as natural sources for developing new antibacterial agents (Xu et al., 2003).

properties

IUPAC Name |

3-(3-bromophenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYQGOLZHMIKGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483004 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)propiophenone | |

CAS RN |

65565-12-0 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)